![molecular formula C9H4F3NO B1461925 4-(Trifluoromethyl)benzoyl cyanide CAS No. 80277-40-3](/img/structure/B1461925.png)
4-(Trifluoromethyl)benzoyl cyanide
Overview
Description
4-(Trifluoromethyl)benzoyl cyanide, also known as TFMBC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFMBC is a white crystalline solid that is soluble in organic solvents and has a melting point of 98-100°C. Its chemical formula is C9H4F3NO, and its molecular weight is 205.13 g/mol. In
Mechanism of Action
4-(Trifluoromethyl)benzoyl cyanide inhibits the activity of proteases by binding to the active site of the enzyme, preventing substrate binding and catalysis. The trifluoromethyl group enhances the binding affinity of 4-(Trifluoromethyl)benzoyl cyanide to the enzyme, making it a more potent inhibitor.
Biochemical and Physiological Effects:
4-(Trifluoromethyl)benzoyl cyanide has been found to have no significant toxicity in animal studies. However, it has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent. 4-(Trifluoromethyl)benzoyl cyanide has also been found to inhibit the growth of bacteria and fungi, making it a potential antimicrobial agent.
Advantages and Limitations for Lab Experiments
One advantage of 4-(Trifluoromethyl)benzoyl cyanide is its high potency as a protease inhibitor, making it useful in small quantities for research purposes. However, 4-(Trifluoromethyl)benzoyl cyanide is also highly reactive and can be difficult to handle, requiring specialized equipment and expertise.
Future Directions
There are several potential future directions for 4-(Trifluoromethyl)benzoyl cyanide research. One area of interest is the development of 4-(Trifluoromethyl)benzoyl cyanide-based therapies for the treatment of osteoporosis and other bone-related disorders. Another potential application is the use of 4-(Trifluoromethyl)benzoyl cyanide as an anti-cancer agent, either alone or in combination with other therapies. Additionally, further research is needed to explore the potential antimicrobial properties of 4-(Trifluoromethyl)benzoyl cyanide and its derivatives.
Scientific Research Applications
4-(Trifluoromethyl)benzoyl cyanide has been used in various scientific research projects due to its ability to inhibit the activity of proteases, which are enzymes involved in protein degradation. 4-(Trifluoromethyl)benzoyl cyanide has been found to be a potent inhibitor of the protease cathepsin K, which is involved in bone resorption. This makes 4-(Trifluoromethyl)benzoyl cyanide a potential therapeutic agent for the treatment of osteoporosis and other bone-related disorders.
properties
IUPAC Name |
4-(trifluoromethyl)benzoyl cyanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOHHRSTBDNSAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661327 | |
Record name | 4-(Trifluoromethyl)benzene-1-carbonyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)benzoyl cyanide | |
CAS RN |
80277-40-3 | |
Record name | 4-(Trifluoromethyl)benzene-1-carbonyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.